molecular formula C19H18BrN3O2 B5912595 N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide

N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide

Cat. No. B5912595
M. Wt: 400.3 g/mol
InChI Key: JWIXXELHMHXPJO-BKUYFWCQSA-N
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Description

N-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide, also known as BPEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPEB belongs to the class of hydrazones, which are organic compounds containing a hydrazone functional group (-NHN=). In

Mechanism of Action

N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide acts as a positive allosteric modulator of the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast excitatory neurotransmission in the brain. N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide binds to a specific site on the receptor, known as the modulatory site, and enhances the activity of the receptor by increasing the affinity of glutamate for the receptor and prolonging the opening of the ion channel. This results in an increase in synaptic transmission and plasticity, which can have beneficial effects on learning and memory.
Biochemical and Physiological Effects:
N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to have several biochemical and physiological effects in animal models and in vitro studies. N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide enhances long-term potentiation, a cellular mechanism that underlies learning and memory, in the hippocampus and cortex. N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide also increases the release of neurotransmitters, such as glutamate and acetylcholine, which are involved in cognitive processes. N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases, respectively.

Advantages and Limitations for Lab Experiments

N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has some limitations, such as its short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using prodrugs or analogs of N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide that have improved pharmacokinetic properties.

Future Directions

There are several future directions for research on N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide. One direction is to investigate the therapeutic potential of N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide in animal models of neurological disorders, such as Alzheimer's disease and epilepsy. Another direction is to develop new analogs of N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide with improved pharmacokinetic properties and selectivity for the AMPA receptor. Additionally, N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide can be used as a tool compound to study the role of glutamate receptors in synaptic transmission and plasticity. Finally, N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide can be used as a starting point for the design of new drugs that target the glutamate receptor system for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide acts as a positive allosteric modulator of the AMPA subtype of glutamate receptors, which are involved in synaptic transmission and plasticity. N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, and its low toxicity. N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has some limitations, such as its short half-life and poor solubility in aqueous solutions. Future research on N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide can lead to the development of new drugs for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide involves the condensation reaction between 4-bromophenylacetic acid hydrazide and 3-(2-oxo-1-pyrrolidinyl)benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The resulting compound is then purified using chromatography techniques to obtain pure N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide.

Scientific Research Applications

N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been studied for its potential therapeutic applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been investigated for its ability to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity. In pharmacology, N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been studied for its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. In medicinal chemistry, N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been explored for its structural and functional properties, which can be used to design new drugs with improved efficacy and selectivity.

properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-13(14-7-9-16(20)10-8-14)21-22-19(25)15-4-2-5-17(12-15)23-11-3-6-18(23)24/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,22,25)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIXXELHMHXPJO-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)N2CCCC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)N2CCCC2=O)/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-pyrrolidin-1-yl)-benzoic acid [1-(4-bromo-phenyl)-ethylidene]-hydrazide

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